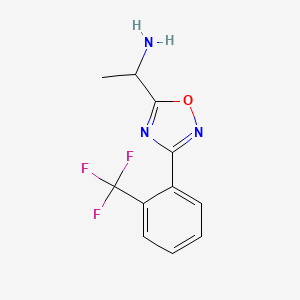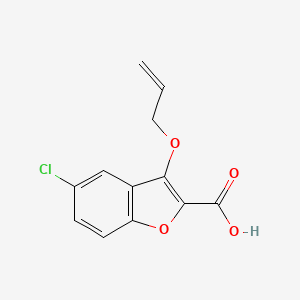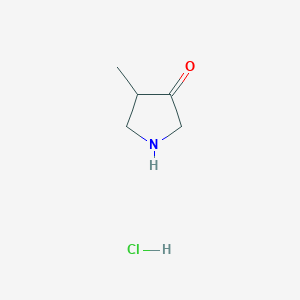
4-Methylpyrrolidin-3-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyrrolidin-3-one hydrochloride is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. Pyrrolidinones are known for their biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrrolidin-3-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylaminobutyric acid with a dehydrating agent such as thionyl chloride, followed by cyclization to form the pyrrolidinone ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and subsequent formation of the hydrochloride salt. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality.
化学反応の分析
Types of Reactions
4-Methylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidinones depending on the reagents used.
科学的研究の応用
4-Methylpyrrolidin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4-Methylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidinone with similar structural features but different biological activities.
N-Methylpyrrolidin-2-one: Known for its use as a solvent and in pharmaceutical synthesis.
Pyrrolidin-2,5-dione: Exhibits different chemical reactivity and applications compared to 4-Methylpyrrolidin-3-one hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C5H10ClNO |
|---|---|
分子量 |
135.59 g/mol |
IUPAC名 |
4-methylpyrrolidin-3-one;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(4)7;/h4,6H,2-3H2,1H3;1H |
InChIキー |
ZTPXCIOMRSTANA-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


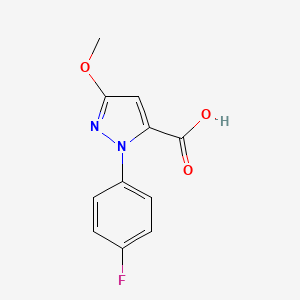
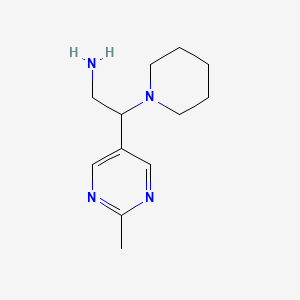
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
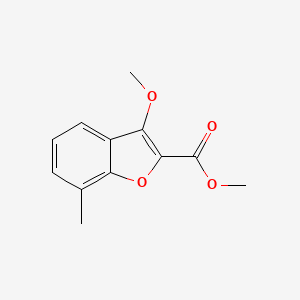
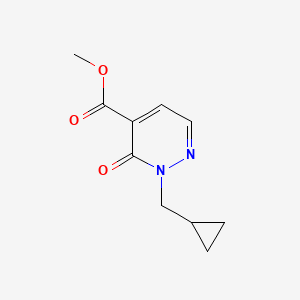
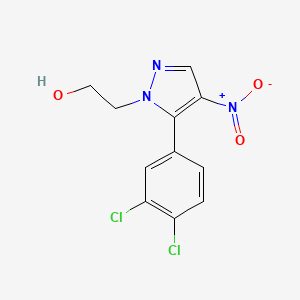
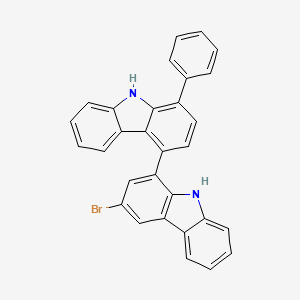
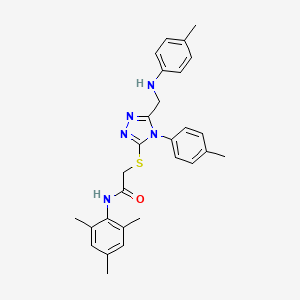
![3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride](/img/structure/B11777718.png)
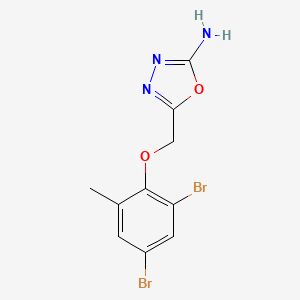
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)

